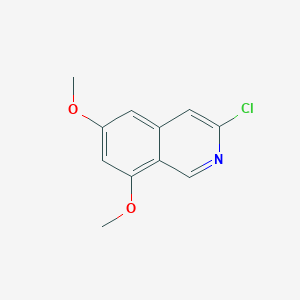

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one

説明

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, also known as RO-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various physiological processes including inflammation, immune response, and smooth muscle relaxation.

作用機序

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exerts its pharmacological effects by selectively inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways that regulate various cellular processes including inflammation, immune response, and smooth muscle relaxation.

生化学的および生理学的効果

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) in immune cells such as macrophages and T cells. It also reduces the recruitment and activation of inflammatory cells such as neutrophils and eosinophils in the airways. In addition, 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.

実験室実験の利点と制限

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one is a well-characterized and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP signaling in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

1. Development of novel PDE4 inhibitors with improved pharmacokinetic properties and reduced toxicity.

2. Investigation of the role of PDE4 in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

3. Evaluation of the potential of PDE4 inhibitors as immunomodulatory agents in cancer therapy.

4. Development of combination therapies using PDE4 inhibitors and other drugs to enhance their therapeutic efficacy in various diseases.

合成法

The synthesis of 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one involves the reaction of 4-phenyl-2-amino-6-chloro-1,3-benzoxazin-5-one with ethyl chloroformate in the presence of triethylamine, followed by hydrolysis of the resulting ethyl ester with sodium hydroxide. The final product is obtained after recrystallization from ethanol.

科学的研究の応用

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects, making it a promising candidate for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.

特性

IUPAC Name |

6-chloro-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-6-7-12-11(8-10)13(18-14(17)16-12)9-4-2-1-3-5-9/h1-8,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNRMOZDFCTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927550 | |

| Record name | 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

CAS RN |

13213-86-0 | |

| Record name | 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)